2-methyl-6-phenoxypyrazine
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Overview
Description
2-Methyl-6-phenoxypyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family It is characterized by a pyrazine ring substituted with a methyl group at the 2-position and a phenoxy group at the 6-position
Mechanism of Action
Target of Action
The primary target of 2-methyl-6-phenoxypyrazine is the TGR5 receptor . TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the rhodopsin-like superfamily of G protein-coupled receptors . It is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . TGR5 plays a crucial role in metabolic disorders, making it an important target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Mode of Action
This compound interacts with its target, the TGR5 receptor, as an agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binding to the TGR5 receptor leads to the activation of the receptor and subsequent intracellular changes .
Biochemical Pathways
The activation of TGR5 by this compound can lead to several downstream effects. It has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Additionally, TGR5 activation can increase cyclic adenosine monophosphate (cAMP) levels, an important intracellular signaling cascade . The TGR5 signaling pathway also stimulates energy expenditure and oxygen consumption in brown adipose tissue and muscle .
Result of Action
The activation of TGR5 by this compound can lead to significant molecular and cellular effects. For instance, it has been shown to significantly reduce blood glucose levels in C57 BL/6 mice and stimulate GLP-1 secretion in NCI-H716 cells and C57 BL/6 mice . These effects suggest potential therapeutic benefits for metabolic disorders such as non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-phenoxypyrazine typically involves the reaction of 2-chloropyrazine with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the phenoxy group. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the phenol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation helps in maintaining consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-phenoxypyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the phenoxy group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-Methyl-6-phenoxypyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research has shown that derivatives of this compound have potential as anti-inflammatory and anticancer agents.
Industry: It is used in the synthesis of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
2-Methyl-6-phenoxypyrazine can be compared with other similar compounds, such as:
2-Methyl-6-ethoxypyrazine: Similar structure but with an ethoxy group instead of a phenoxy group. It exhibits different chemical reactivity and biological activity.
2-Methyl-6-chloropyrazine: Contains a chlorine atom at the 6-position instead of a phenoxy group. It is more reactive towards nucleophilic substitution reactions.
2-Methyl-6-methoxypyrazine: Contains a methoxy group at the 6-position. It has different solubility and chemical properties compared to this compound.
Properties
IUPAC Name |
2-methyl-6-phenoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-12-8-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBUMYZKFIJAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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